molecular formula C19H26N6O3 B4108084 ethyl 1-({4-amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)-3-piperidinecarboxylate

ethyl 1-({4-amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)-3-piperidinecarboxylate

Cat. No. B4108084
M. Wt: 386.4 g/mol
InChI Key: SWZNJKPWJTWCFQ-UHFFFAOYSA-N
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Description

The compound is a part of a class of chemicals that are synthesized for various applications in chemistry and biochemistry, including medicinal chemistry. These compounds often contain complex structures that allow for specific interactions with biological systems or other chemical reactions.

Synthesis Analysis

The synthesis of related compounds typically involves reactions between specific precursors like ethyl 2-(benzo[d]thazol-2-yl)acetate and different arylidinemalononitrile derivatives or cyanoacrylate derivatives in solutions like EtOH/TEA or MeOH/TEA at room temperature. Such processes result in various derivatives, including those with amino(methoxy)methyl groups, highlighting the versatile nature of these synthesis pathways (Mohamed, 2021).

Molecular Structure Analysis

Molecular structure analysis of similar compounds is typically done using spectroscopic methods and elemental analysis, confirming the complex nature of these molecules. The structural confirmation aids in understanding the compound's potential interactions and reactivity (Mohamed, 2021).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, it could interact with biological targets such as enzymes or receptors. The specific interactions would depend on the structure of the compound and the nature of the target .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, compounds containing amino groups can sometimes be irritants or have toxic effects. It’s also possible that the compound could be hazardous if ingested or if it comes into contact with the skin or eyes .

Future Directions

The future directions for this compound could involve further studies to determine its properties and potential uses. For example, it could be tested for biological activity to see if it has potential as a drug. Alternatively, it could be used as a starting point for the synthesis of other complex organic molecules .

properties

IUPAC Name

ethyl 1-[[4-amino-6-(2-methoxyanilino)-1,3,5-triazin-2-yl]methyl]piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N6O3/c1-3-28-17(26)13-7-6-10-25(11-13)12-16-22-18(20)24-19(23-16)21-14-8-4-5-9-15(14)27-2/h4-5,8-9,13H,3,6-7,10-12H2,1-2H3,(H3,20,21,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWZNJKPWJTWCFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)CC2=NC(=NC(=N2)NC3=CC=CC=C3OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 1-({4-amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)-3-piperidinecarboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 1-({4-amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)-3-piperidinecarboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 1-({4-amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)-3-piperidinecarboxylate
Reactant of Route 4
ethyl 1-({4-amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)-3-piperidinecarboxylate
Reactant of Route 5
ethyl 1-({4-amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)-3-piperidinecarboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 1-({4-amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)-3-piperidinecarboxylate

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